Ethyl 2-oxopyrrolidine-1-carboxylate
Overview
Description
Ethyl 2-oxopyrrolidine-1-carboxylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water .
Synthesis Analysis
The synthesis of this compound involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used include functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The empirical formula of this compound is C7H11NO3 . Its molecular weight is 157.17 .Chemical Reactions Analysis
The pyrrolidine ring in this compound is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 71-75 °C and should be stored at a temperature of 2-8°C .Scientific Research Applications
1. Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-oxopyrrolidine-1-carboxylate derivatives have been utilized in the synthesis of highly functionalized tetrahydropyridines. In a study by Zhu, Lan, and Kwon (2003), ethyl 2-methyl-2,3-butadienoate was used as a 1,4-dipole synthon for [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).
2. Access to Pyrrole Derivatives
This compound derivatives have been pivotal in synthesizing various pyrrole systems, which are significant in pharmaceutical chemistry. Dawadi and Lugtenburg (2011) demonstrated the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and other derivatives, showcasing the potential of these compounds in creating a library of pyrrole derivatives (Dawadi & Lugtenburg, 2011).
3. Biological Activity Screening
This compound derivatives have been synthesized and screened for biological activities. Zykova et al. (2016) found that certain derivatives exhibited significant antiradical and anti-inflammatory activities, highlighting their potential therapeutic applications (Zykova et al., 2016).
4. Supramolecular Arrangement Studies
In the field of crystallography, derivatives of this compound have been studied for their supramolecular arrangements. Samipillai et al. (2016) investigated the weak intermolecular interactions in substituted oxopyrrolidine analogues, contributing to understanding molecular conformations and assemblies (Samipillai et al., 2016).
5. Photopolymerization Kinetics
The derivatives have also been investigated in photopolymerization studies. Nie Jun (2008) examined the kinetics of 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate, exploring factors affecting the curing rate and final conversion in photopolymerization (Nie Jun, 2008).
6. Antimalarial Activities
This compound derivatives have shown potential in antimalarial applications. Ningsanont et al. (2003) synthesized derivatives and evaluated their in vitro activity against P. falciparum, indicating their relevance in developing antimalarial treatments (Ningsanont et al., 2003).
7. Reductive Cyclization Studies
These derivatives have been used in the study of reductive cyclization. Khajuria, Saini, and Kapoor (2013) synthesized ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, contributing to the understanding of cyclization mechanisms in organic synthesis (Khajuria, Saini, & Kapoor, 2013).
Safety and Hazards
Ethyl 2-oxopyrrolidine-1-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Future Directions
The pyrrolidine ring, a significant feature of Ethyl 2-oxopyrrolidine-1-carboxylate, is of great interest due to its contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring . Future work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
ethyl 2-oxopyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)8-5-3-4-6(8)9/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUZUJSDKZPWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284132 | |
Record name | ethyl 2-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4036-03-7 | |
Record name | NSC35833 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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